Benzyl 4-bromophenethylcarbamate
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Overview
Description
Benzyl 4-bromophenethylcarbamate is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-bromophenethylcarbamate can be synthesized through a multi-step process involving the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent . The reaction typically requires reflux conditions and a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromophenethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
Benzyl 4-bromophenethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in the context of lithium-ion batteries, related compounds like 4-bromobenzyl isocyanate can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface. This indicates that this compound may have similar electrochemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl isocyanate: Shares similar brominated benzyl structure and is used in electrochemical applications.
Benzyl carbamate: Lacks the bromine atom but has similar carbamate functionality.
Phenethyl carbamate: Similar structure but without the benzyl group.
Properties
IUPAC Name |
benzyl N-[2-(4-bromophenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUKEHNGQSSRHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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